molecular formula C46H71N10NaO15S B610441 Reltecimod sodium CAS No. 1943755-99-4

Reltecimod sodium

Número de catálogo B610441
Número CAS: 1943755-99-4
Peso molecular: 1059.18
Clave InChI: GQYCKGDMCOZFKT-CHDMJDELSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

Aplicaciones Científicas De Investigación

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, known as a CD 28 T-lymphocyte receptor mimetic, has shown effectiveness in improving the outcome of severe Necrotizing Soft Tissue Infections (NSTI). A study highlighted its role in inhibiting T-cell stimulation caused by various bacterial pathogens. In a randomized trial, early administration of reltecimod significantly improved the primary composite endpoint in the per-protocol population, particularly in resolving organ dysfunction and improving hospital discharge status (Bulger et al., 2020).

Pharmacokinetic and Pharmacodynamic Profile

Reltecimod demonstrates a short plasma half-life in both humans and animal models. Its rapid redistribution to lymphatic tissues, where T cells are produced, contributes to its prolonged clinical benefits. The lymphatic concentration of reltecimod is substantially higher than its plasma concentration shortly after administration. This suggests that reltecimod's prolonged effects result from fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Regimen in Mouse Models of Infection

Research on mouse models of lethal infection has indicated that a single dose of reltecimod is more effective than multiple doses. This finding is based on the drug's ability to modulate the host immune response by targeting the co-stimulatory pathway essential for inducing pro-inflammatory cytokines. The single therapeutic dose of reltecimod led to early decreases in cytokine/chemokine levels and circulating leukocyte subpopulations (Edgar et al., 2019).

Propiedades

Número CAS

1943755-99-4

Nombre del producto

Reltecimod sodium

Fórmula molecular

C46H71N10NaO15S

Peso molecular

1059.18

Nombre IUPAC

sodium;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoate

InChI

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1

Clave InChI

GQYCKGDMCOZFKT-CHDMJDELSA-M

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Reltecimod sodium;  AB103 sodium;  AB 103 sodium;  AB-103 sodium

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod sodium
Reactant of Route 2
Reltecimod sodium
Reactant of Route 3
Reltecimod sodium
Reactant of Route 4
Reltecimod sodium
Reactant of Route 5
Reltecimod sodium
Reactant of Route 6
Reltecimod sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.